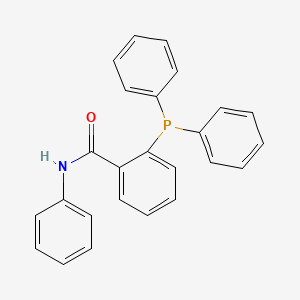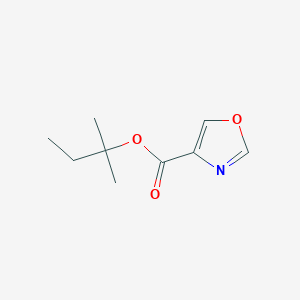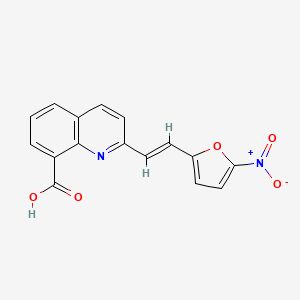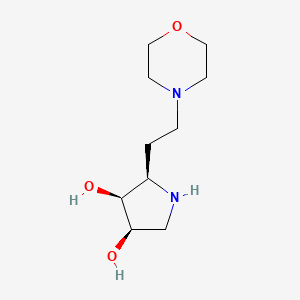
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a morpholinoethyl group and two hydroxyl groups, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as pyrrolidine and morpholine.
Formation of Intermediate: The initial step could involve the formation of an intermediate compound through a reaction between pyrrolidine and an appropriate electrophile.
Introduction of Morpholinoethyl Group: The intermediate is then reacted with a morpholinoethyl reagent under suitable conditions to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the morpholinoethyl group.
Substitution: The morpholinoethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or its use as a drug precursor.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2-(2-Piperidinoethyl)pyrrolidine-3,4-diol: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
(2R,3S,4R)-2-(2-Diethylaminoethyl)pyrrolidine-3,4-diol: Contains a diethylaminoethyl group.
(2R,3S,4R)-2-(2-Pyrrolidinoethyl)pyrrolidine-3,4-diol: Features a pyrrolidinoethyl group.
Uniqueness
The uniqueness of (2R,3S,4R)-2-(2-Morpholinoethyl)pyrrolidine-3,4-diol lies in its specific substitution pattern and the presence of the morpholinoethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
653571-02-9 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m1/s1 |
InChI 键 |
LGZVJJAJXUUISE-BBBLOLIVSA-N |
手性 SMILES |
C1COCCN1CC[C@@H]2[C@@H]([C@@H](CN2)O)O |
规范 SMILES |
C1COCCN1CCC2C(C(CN2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
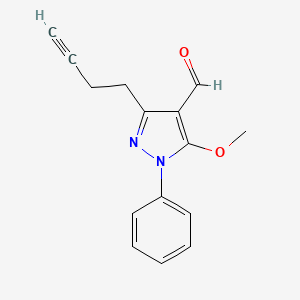
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
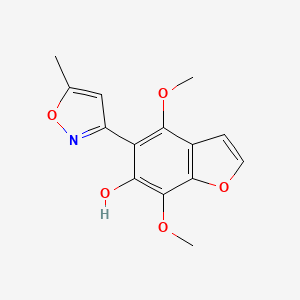
![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)

